molecular formula C12H8BrN3 B14114658 6-Bromo-2-(4-pyridinyl)-1H-benzimidazole

6-Bromo-2-(4-pyridinyl)-1H-benzimidazole

Cat. No.: B14114658
M. Wt: 274.12 g/mol
InChI Key: FULQLQBAPPYHFW-UHFFFAOYSA-N
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Description

Overview of Benzimidazole (B57391) and Pyridinyl-Substituted Benzimidazole Scaffolds in Academic Chemistry

The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of a benzene (B151609) and an imidazole (B134444) ring, is a cornerstone in medicinal chemistry and drug design. researchgate.netnih.govnih.gov Its structural characteristics, including hydrogen bond donor-acceptor capabilities, π-π stacking interactions, and hydrophobic interactions, allow benzimidazole derivatives to bind effectively with a wide range of biological macromolecules. nih.gov This versatility has led to their investigation and use in a multitude of pharmacological areas, including as antimicrobial, anticancer, antiviral, and anti-inflammatory agents. nih.govnih.govresearchgate.net The benzimidazole nucleus is present in numerous FDA-approved drugs, highlighting its status as a "privileged scaffold" in the development of novel bioactive compounds. nih.govimpactfactor.org

The incorporation of a pyridinyl (or pyridyl) substituent onto the benzimidazole core further diversifies its chemical properties and biological activities. Pyridinyl-benzimidazoles have attracted significant interest due to their wide array of pharmacological properties. researchgate.net The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, can modulate the electronic and steric properties of the benzimidazole scaffold, influencing its interaction with biological targets. Research into pyridinyl-benzimidazole derivatives has demonstrated their potential in various therapeutic areas, including the development of anti-inflammatory and anticancer agents. researchgate.netnih.gov The strategic combination of these two heterocyclic systems continues to be a productive area of research for the synthesis of novel compounds with diverse chemical and biological profiles. nih.govrsc.org

Significance of Bromo-Substituted Heterocycles in Synthetic and Medicinal Chemistry Research

The introduction of a bromine atom into heterocyclic compounds is a widely utilized strategy in both synthetic and medicinal chemistry to modulate the physicochemical and biological properties of molecules. mdpi.com Due to its size, polarizability, and ability to participate in halogen bonding, bromine can enhance a molecule's binding affinity and selectivity for its biological target. mdpi.com This modification can lead to improved therapeutic efficacy and a more desirable pharmacokinetic profile.

In synthetic chemistry, bromo-substituted heterocycles serve as versatile intermediates. The bromine atom can be readily replaced or used as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the construction of complex molecular architectures and the generation of diverse chemical libraries for drug discovery programs. The strategic placement of a bromine substituent is a key tool for medicinal chemists aiming to fine-tune the properties of lead compounds and develop next-generation therapeutic agents. mdpi.com Further, in silico molecular docking studies have validated the importance of bromo substituents in conferring significant antimicrobial properties to certain heterocyclic hybrids. nih.gov

Historical Context of Benzimidazole Synthesis and Early Academic Investigations

The history of benzimidazole synthesis dates back to the 19th century. The first synthesis of a benzimidazole derivative, 2,5-dimethylbenzimidazole, was reported by Hoebrecker in 1872 through the reduction and dehydration of 2-nitro-4-methylacetanilide. researchgate.net Concurrently, Ladenburg independently synthesized the same compound by heating 3,4-diaminotoluene (B134574) with acetic acid. researchgate.net

A foundational and widely adopted method for synthesizing the benzimidazole core is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an aldehyde, ester, or nitrile) under acidic and heated conditions. researchgate.net This condensation reaction has been the subject of numerous modifications and improvements over the years to enhance yields, simplify procedures, and employ more environmentally friendly conditions. nih.govrsc.org Early academic investigations focused on understanding the fundamental reactivity of the benzimidazole ring system and exploring its derivatives. The discovery of N-ribosyl-dimethylbenzimidazole as a key component of vitamin B12, where it serves as an axial ligand for the cobalt atom, significantly spurred interest in the biological relevance of this heterocyclic scaffold. researchgate.net

Research Landscape and Emerging Trends for the Compound Class

The research landscape for benzimidazole derivatives, including pyridinyl-substituted and bromo-substituted analogs, remains dynamic and expansive. impactfactor.org Current research is heavily focused on leveraging this scaffold for the development of targeted therapies, particularly in oncology. nih.govimpactfactor.org Benzimidazole derivatives are being investigated for their ability to interact with DNA, inhibit crucial enzymes like topoisomerases, and modulate cellular pathways involved in cancer progression. nih.gov

Emerging trends in the synthesis of these compounds include the adoption of green chemistry principles, such as the use of microwave-assisted synthesis and eco-friendly catalysts, to create more efficient and sustainable chemical processes. researchgate.netresearchgate.net High-throughput screening and computational methods are increasingly being used to accelerate the discovery of new benzimidazole-based drug candidates. researchgate.net Furthermore, the concept of molecular hybridization, where the benzimidazole moiety is combined with other bioactive pharmacophores, is a prominent strategy to develop novel compounds with enhanced efficacy and diversified pharmacological activity. ozguryayinlari.com Research into pyridinyl-benzimidazoles specifically includes investigations into their photoswitching properties for potential applications in materials science and photopharmacology. rsc.org

Data Table of Key Scaffolds

Scaffold NameStructureKey Research Areas
BenzimidazoleA fused ring system of benzene and imidazoleAnticancer, Antimicrobial, Anti-inflammatory, Antiviral nih.govnih.govresearchgate.net
PyridineA six-membered heterocyclic aromatic ringModulating electronic properties, Enhancing biological activity researchgate.net
Bromo-Substituted HeterocycleA heterocyclic compound containing a bromine atomEnhancing binding affinity, Synthetic intermediates mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

6-bromo-2-pyridin-4-yl-1H-benzimidazole

InChI

InChI=1S/C12H8BrN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,(H,15,16)

InChI Key

FULQLQBAPPYHFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)C3=CC=NC=C3

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 2 4 Pyridinyl 1h Benzimidazole and Analogues

Classical and Contemporary Synthetic Routes to 1H-Benzimidazoles

The construction of the 1H-benzimidazole ring system is a cornerstone of heterocyclic chemistry, with a rich history of synthetic methods. These routes typically involve the cyclocondensation of an ortho-phenylenediamine derivative with a one-carbon electrophile.

Condensation Reactions of ortho-Phenylenediamines and Derivatives

The most prevalent and versatile approach to benzimidazole (B57391) synthesis involves the reaction of an ortho-phenylenediamine with a suitable carbonyl-containing compound or its derivative. For the synthesis of 6-Bromo-2-(4-pyridinyl)-1H-benzimidazole, the key starting material is 4-bromo-1,2-phenylenediamine.

The Phillips' method is a classical and widely used approach for the synthesis of 2-substituted benzimidazoles. researchgate.net This method involves the condensation of an ortho-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating. researchgate.netarabjchem.org In the context of synthesizing this compound, 4-bromo-1,2-phenylenediamine is reacted with isonicotinic acid (pyridine-4-carboxylic acid).

The reaction is generally carried out in the presence of a strong acid such as hydrochloric acid or polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent. arabjchem.org The elevated temperatures facilitate the cyclization and dehydration steps, leading to the formation of the benzimidazole ring. While good yields are often obtained with aliphatic acids, the reaction with aromatic and heteroaromatic acids may require more forcing conditions, such as heating in a sealed tube. researchgate.net

Table 1: Representative Conditions for Phillips' Method

Starting Materials Acid Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%)
4-bromo-1,2-phenylenediamine, Isonicotinic acid 4N HCl Water Reflux 3 Moderate
4-bromo-1,2-phenylenediamine, Isonicotinic acid Polyphosphoric acid (PPA) N/A 150-200 2-4 Good to Excellent

Note: The data in this table is representative of typical conditions for the Phillips' method and may require optimization for the specific synthesis of this compound.

An alternative and often milder approach to 2-substituted benzimidazoles involves the condensation of an ortho-phenylenediamine with an aldehyde, followed by an oxidative cyclization. nih.govnih.gov For the target molecule, this would involve the reaction of 4-bromo-1,2-phenylenediamine with pyridine-4-carboxaldehyde (isonicotinaldehyde). wikipedia.org

This two-step, one-pot synthesis first forms a Schiff base intermediate, which then undergoes cyclodehydrogenation to yield the benzimidazole. nih.gov A variety of oxidizing agents can be employed, including sodium metabisulfite (B1197395) (Na₂S₂O₅), nitrobenzene, air, or supported gold nanoparticles. nih.govnih.gov The choice of oxidant and reaction conditions can significantly influence the yield and purity of the final product. Some modern approaches utilize microwave irradiation to accelerate the reaction and improve yields. nih.gov

Table 2: Conditions for Aldehyde Condensation/Oxidation

Starting Materials Oxidizing Agent Catalyst Solvent Temperature Yield (%)
4-bromo-1,2-phenylenediamine, Pyridine-4-carboxaldehyde Sodium metabisulfite N/A Ethanol (B145695)/Water Reflux Moderate to Good
4-bromo-1,2-phenylenediamine, 2-nitrobenzaldehyde Montmorillonite K10 N/A Ethanol Room Temp High

Note: This table presents a summary of various conditions reported for the synthesis of benzimidazoles from aldehydes and may be adapted for the synthesis of this compound.

The direct condensation of ortho-phenylenediamines with nitriles offers another pathway to 2-substituted benzimidazoles. This method can be advantageous as nitriles are often readily available. The reaction typically requires activation of the nitrile, which can be achieved under acidic or basic conditions, or through the use of a transition metal catalyst. For the synthesis of the title compound, this would involve the reaction of 4-bromo-1,2-phenylenediamine with 4-cyanopyridine. This route is generally less common than the Phillips' method or the aldehyde condensation but can be a viable option depending on the substrate reactivity and desired reaction conditions.

Specific Routes for Bromo-Substituted Benzimidazoles and Imidazo[4,5-b]pyridines

The synthesis of bromo-substituted benzimidazoles, such as this compound, relies on the use of a brominated ortho-phenylenediamine precursor, namely 4-bromo-1,2-phenylenediamine. nih.govgoogle.com This key intermediate can be synthesized from ortho-phenylenediamine through a bromination reaction, for example, using sodium bromide and hydrogen peroxide in acetic acid. google.com

Once the brominated diamine is obtained, it can be subjected to the classical condensation reactions described above to introduce the 2-(4-pyridinyl) moiety. nih.gov The synthesis of the structurally related imidazo[4,5-b]pyridines often involves similar cyclization strategies, starting from 2,3-diaminopyridine (B105623) derivatives.

Heterocyclic Ring Formation Strategies

The formation of the benzimidazole ring is a classic example of a heterocyclic ring-forming reaction. The underlying principle for the methods described above is the intramolecular cyclization of a suitably substituted aniline (B41778) derivative. In the Phillips' method, an N-acylated ortho-phenylenediamine undergoes acid-catalyzed cyclization and dehydration. In the aldehyde condensation route, the initial Schiff base cyclizes, and the resulting dihydrobenzimidazole is then oxidized to the aromatic benzimidazole.

More contemporary strategies for heterocyclic ring formation that can be applied to benzimidazole synthesis include transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions have been employed for the functionalization of pre-formed bromo-benzimidazole cores. nih.gov These methods allow for the introduction of various substituents at specific positions on the benzimidazole ring, offering a high degree of molecular diversity.

Modern Synthetic Advancements and Green Chemistry Approaches

Recent advancements in synthetic organic chemistry have provided a suite of powerful tools for the construction of the benzimidazole core. These methods, often aligned with the principles of green chemistry, aim to reduce waste, minimize energy consumption, and avoid the use of hazardous reagents.

Catalysis is central to the modern synthesis of benzimidazoles, offering pathways to these heterocycles with high efficiency and selectivity. Transition metal-catalyzed cross-coupling reactions are particularly powerful for forging the carbon-nitrogen and carbon-carbon bonds necessary for constructing complex benzimidazole derivatives.

Palladium-catalyzed reactions, such as the Suzuki–Miyaura and Buchwald-Hartwig couplings, are instrumental in the functionalization of pre-formed benzimidazole rings. mdpi.com For instance, the challenging functionalization at the 5(6)-position of N-protected-5-bromo-2-nitrophenyl-benzimidazole has been successfully achieved with aryl boronic acids or sulfonylanilines, demonstrating the versatility of these methods. mdpi.com Similarly, palladium acetate (B1210297) combined with benzimidazolium salt ligands has proven effective for coupling reactions involving 2-bromopyridine (B144113) derivatives, a key step in forming pyridinyl-benzimidazole structures. smolecule.com Other catalytic systems, such as those employing lanthanum chloride, nanoparticles of zinc oxide, or an Fe/S redox system, have been utilized for the one-pot synthesis of various benzimidazole derivatives from o-phenylenediamines and carbonyl compounds. researchgate.net

Direct C-H bond activation and arylation is an emerging strategy that enhances atom economy by avoiding the need for prefunctionalized substrates. acs.org Palladium-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, for example, have been used to catalyze the direct arylation of heteroarenes with aryl bromides, representing a more sustainable approach to building complex molecular architectures. acs.org

Table 1: Overview of Catalytic Methods in Benzimidazole Synthesis
Catalytic SystemReaction TypeKey FeaturesReference
Palladium Acetate / Benzimidazolium SaltsCross-CouplingEffective for coupling 2-bromopyridine derivatives to form pyridinyl-benzimidazoles. smolecule.com
Palladium CatalystsSuzuki–Miyaura / Buchwald-Hartwig CouplingEnables functionalization at the C5(6) position of the benzimidazole core with aryl groups. mdpi.com
Palladium-PEPPSI ComplexesDirect C-H ArylationMinimizes prefunctionalization, enhancing atom economy. acs.org
Lanthanum ChlorideOne-pot CondensationCatalyzes the synthesis of benzimidazoles from o-phenylenediamine (B120857) and aldehydes. researchgate.net
ZnO NanoparticlesCondensationEfficient catalyst for the formation of benzimidazoles from o-phenylenediamines and formic acid. researchgate.net

Microwave-assisted organic synthesis has become a key technology for accelerating drug discovery and development. jocpr.com This technique utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. arkat-usa.orgamazonaws.com

The synthesis of benzimidazoles is particularly amenable to microwave irradiation. For example, the condensation of o-phenylenediamine with formic acid to produce the parent benzimidazole can be completed in just a few minutes with a 95% yield under microwave conditions, a significant improvement over the time-consuming conventional reflux method. amazonaws.com This efficiency extends to more complex derivatives, including those developed as potential HIV-1 RT inhibitors. arkat-usa.org Microwave-assisted synthesis is often conducted in environmentally benign solvents like water or even under solvent-free conditions, further enhancing its green chemistry credentials. jocpr.com The technology has also been successfully applied to advanced catalytic reactions, such as the microwave-assisted Sonogashira coupling for preparing 2-alkynyl-substituted benzimidazoles and the palladium-catalyzed direct arylation of heteroarenes. researchgate.netacs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis
ParameterConventional Method (Reflux)Microwave-Assisted MethodReference
Reaction TimeSeveral hours~4 minutes amazonaws.com
YieldLowerUp to 95% amazonaws.com
Energy ConsumptionHigher (heats entire apparatus)Lower (heats target compounds directly) jocpr.com
Product PurityOften requires extensive purificationGenerally cleaner reactions with higher purity jocpr.comarkat-usa.org

The use of ultrasonic irradiation is another green chemistry approach that has been effectively applied to the synthesis of benzimidazole analogues. researchgate.net Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by generating localized high-temperature and high-pressure zones through acoustic cavitation.

A rapid and practical protocol for synthesizing 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives, which are structural analogues of benzimidazoles, has been developed using ultrasound irradiation. researchgate.netresearcher.life This method provides good yields and facilitates an easy work-up in short reaction times. researchgate.net Ultrasound has also been employed for the synthesis of 2-substituted-1H-benzimidazoles in water using bismuth oxychloride (BiOCl) nanoparticles as a reusable catalyst, highlighting the method's compatibility with green solvents and heterogeneous catalysis. researchgate.net Compared to conventional methods, ultrasound-assisted protocols for synthesizing heterocyclic compounds often result in significantly higher yields in a fraction of the time. mdpi.com

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing superior control over reaction parameters, enhanced safety, and improved scalability. acs.org This technology is particularly well-suited for the industrial manufacturing of active pharmaceutical ingredients (APIs), including those with a benzimidazole core.

A continuous flow process for benzimidazole synthesis has been developed using a sulfonated polystyrene resin (Amberlyst-15) as a recyclable, heterogeneous acid catalyst. This system achieves high yields (90–97%) with residence times of less than 10 minutes, demonstrating a sustainable and intensified route for production. Another innovative approach integrates enzymatic and electrochemical methods in a two-step continuous flow system. vapourtec.comrsc.org This cascade reaction synthesizes substituted benzimidazoles from aromatic alcohols and o-phenylenediamines under mild conditions, using air as a green oxidant and an oxidase as a biocatalyst. vapourtec.comrsc.org Furthermore, continuous-flow microreactors have been used for the lipase-catalyzed synthesis of N-substituted benzimidazole derivatives via aza-Michael addition, showcasing the integration of biocatalysis with flow technology. mdpi.com These integrated systems are highly efficient, minimizing intermediate work-up steps and reducing waste. rsc.org

Functionalization and Derivatization Strategies

The biological activity of benzimidazole derivatives can be finely tuned by introducing various substituents onto the heterocyclic core. Functionalization strategies, particularly at the nitrogen atoms, are crucial for modulating the physicochemical and pharmacological properties of these compounds.

N-alkylation is a common and critical derivatization strategy for benzimidazoles. The benzimidazole ring contains two nitrogen atoms, and in unsymmetrical derivatives, alkylation can lead to a mixture of N1 and N3 regioisomers. chemicalbook.com The reaction typically proceeds by deprotonating the N-H group with a base to form a benzimidazolyl anion, which then acts as a nucleophile, attacking an alkyl halide or other electrophile.

The choice of base and solvent system is critical for controlling the regioselectivity of the alkylation. For example, the combination of sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) is commonly used to generate the nucleophilic anion for reaction with alkylating agents such as benzyl (B1604629) bromide or benzyloxymethyl chloride (BOM-Cl). mdpi.comnih.gov In some cases, organomagnesium reagents have been employed to achieve regioselective alkylation at the more sterically hindered nitrogen atom, a counterintuitive outcome that provides access to otherwise difficult-to-synthesize isomers. sci-hub.se The nature of the substituents on the benzimidazole ring and the structure of the alkylating agent also significantly influence the reaction's outcome. beilstein-journals.org

Beyond simple alkylation, N-substitution can be achieved through other reactions like the aza-Michael addition, where the benzimidazole nitrogen adds to an α,β-unsaturated compound, a transformation that can be catalyzed by enzymes like lipase (B570770) in continuous-flow systems. mdpi.com

Table 3: Common Reagents for N-Alkylation of Benzimidazoles
BaseSolventAlkylating Agent ExampleKey FeaturesReference
Sodium Hydride (NaH)THF or DMFBenzyl bromide, Benzyloxymethyl chloride (BOM-Cl)Common and effective for generating the benzimidazolyl anion. mdpi.comnih.gov
Potassium Hydroxide / Potassium CarbonateDMFAlkyl HalidesUsed in copper-catalyzed N-arylation reactions. smolecule.com
Methylmagnesium Chloride (MeMgCl)Not SpecifiedMethyl Iodide, Benzyl BromideCan provide regioselectivity for the more sterically hindered nitrogen. sci-hub.se
Lipase TL IM (as catalyst)Methanol (B129727)Acrylonitriles, Acrylate esters (α,β-unsaturated)Enzymatic N-substitution via aza-Michael addition. mdpi.com

Regioselectivity in Alkylation (N1, N3, N4 Positions)

The alkylation of 2-(4-pyridinyl)-1H-benzimidazole derivatives presents a challenge in regioselectivity due to the presence of multiple nitrogen atoms that can act as nucleophiles: the N1 and N3 positions of the benzimidazole ring and the N4 position of the pyridine (B92270) ring.

The benzimidazole moiety contains two nitrogen atoms, N1 and N3. Due to tautomerism in the unsubstituted (N-H) form, these positions are equivalent. However, in an unsymmetrically substituted benzimidazole, such as the 6-bromo analogue, the two nitrogen atoms are chemically distinct. Alkylation typically proceeds after deprotonation of the N-H proton with a base, creating a benzimidazolide (B1237168) anion. The subsequent reaction with an alkylating agent can lead to a mixture of N1- and N3-substituted products. The biological properties and therapeutic efficacy of benzimidazole-based agents can be significantly influenced by the substituent at the N-1 position. acs.org

The regioselectivity of this reaction is governed by several factors:

Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Substituents on the benzimidazole core can direct the incoming alkyl group to the more accessible nitrogen.

Electronic Effects: The electronic nature of substituents on the benzimidazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups, like the bromine atom at the 6-position, can decrease the nucleophilicity of the nearby nitrogen.

Reaction Conditions: The choice of solvent, base, and counter-ion can play a crucial role. For instance, different regioselectivities have been observed when switching between polar aprotic solvents like THF and DMSO, which is attributed to the nature of the ion pairs formed. researchgate.net

In practice, for many benzimidazoles, alkylation often results in the exclusive formation of the mono-alkylated product at the N-1 position under specific conditions, for example, using sodium dodecyl sulphate (SDS) in an aqueous medium. However, a general challenge in the synthesis of N-substituted 1,3-azoles is the ambident nature of the azole towards alkylation, often favoring the less sterically encumbered site under conventional conditions. sci-hub.se To achieve substitution at the more hindered nitrogen, specific organomagnesium reagents have been employed to reverse this inherent selectivity. sci-hub.se

The N4 nitrogen of the pyridinyl moiety is significantly less nucleophilic than the deprotonated benzimidazolide anion. Therefore, alkylation under basic conditions used for the benzimidazole ring is highly unlikely to occur at the pyridine nitrogen. Quaternization of the pyridine nitrogen would require a separate reaction step using a potent alkylating agent, typically under neutral or acidic conditions, and is not a competing pathway during the N-alkylation of the benzimidazole core.

Halogenation and Cross-Coupling Methodologies

The bromine atom at the 6-position of the benzimidazole core serves as a versatile handle for introducing further molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are particularly powerful tools for this purpose. researchgate.net

Research on the closely related analogue, 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, demonstrates the feasibility and efficiency of these methodologies. researchgate.netresearchgate.net Before coupling, the benzimidazole N-H is often protected, for example, with a benzyl or Boc group, to improve solubility and prevent side reactions.

Suzuki-Miyaura Coupling: This reaction creates carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as an aryl boronic acid. It is widely used due to its mild reaction conditions and tolerance of various functional groups. nih.govmdpi.com For 6-bromo-benzimidazole derivatives, this allows for the introduction of a wide range of aryl or heteroaryl substituents at the 6-position. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org It is a highly versatile method for synthesizing aryl amines, which are key structures in many pharmaceuticals. researchgate.net This methodology enables the introduction of various substituted amine or sulfonamide groups onto the benzimidazole core at the 6-position. researchgate.net

The table below summarizes optimized conditions for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions performed on a protected 5(6)-bromo-2-nitrophenyl-benzimidazole analogue, which serves as a model for the target compound. researchgate.net

Introduction of Pyridinyl Moieties onto the Benzimidazole Core

The primary and most direct method for constructing the 2-(4-pyridinyl)-1H-benzimidazole core is the condensation of a substituted o-phenylenediamine with a pyridine-based carboxylic acid or aldehyde. This is a classic and widely applied strategy for the synthesis of 2-substituted benzimidazoles. semanticscholar.orgencyclopedia.pub

For the synthesis of this compound, the key precursors are 4-bromo-benzene-1,2-diamine and a derivative of pyridine-4-carboxylic acid, such as pyridine-4-carboxaldehyde.

Two main variations of this condensation are commonly employed:

Phillips-Ladenburg Reaction: This method involves the condensation of the o-phenylenediamine with a carboxylic acid (or its derivative like an ester or nitrile) under acidic conditions, often at high temperatures. semanticscholar.orgencyclopedia.pub For instance, reacting 4-bromo-benzene-1,2-diamine with pyridine-4-carboxylic acid in the presence of a mineral acid like HCl or polyphosphoric acid (PPA) would yield the desired benzimidazole after cyclodehydration.

Weidenhagen Reaction: This approach utilizes an aldehyde as the condensation partner for the o-phenylenediamine. semanticscholar.org The reaction of 4-bromo-benzene-1,2-diamine with pyridine-4-carboxaldehyde typically proceeds in two steps: initial formation of a Schiff base, followed by oxidative cyclization to form the benzimidazole ring. Various oxidizing agents can be used for the second step. In some cases, the reaction can be performed as a one-pot synthesis. researchgate.netnih.gov

The table below outlines the general conditions for these foundational synthetic reactions.

Structural Elucidation and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Characterization

Spectroscopic methods are indispensable for determining the molecular structure of 6-Bromo-2-(4-pyridinyl)-1H-benzimidazole, providing insights into its electronic and vibrational properties and confirming the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the benzimidazole (B57391) and pyridine (B92270) rings. The protons on the brominated benzene (B151609) ring typically appear as doublets or doublets of doublets, with their chemical shifts influenced by the bromine substituent. The protons of the pyridine ring will also exhibit characteristic splitting patterns. The N-H proton of the imidazole (B134444) ring often appears as a broad singlet.

Interactive Data Table: Predicted NMR Chemical Shifts (Note: These are predicted values based on analogous compounds, as specific experimental data is not readily available in published literature.)

SpectrumAtom PositionPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMRBenzimidazole H-4~7.8-8.0d
¹H NMRBenzimidazole H-5/H-7~7.3-7.6m
¹H NMRPyridine H-2'/H-6'~8.6-8.8d
¹H NMRPyridine H-3'/H-5'~7.9-8.1d
¹H NMRImidazole N-H~12.5-13.0br s
¹³C NMRBenzimidazole C-2~150-152
¹³C NMRBenzimidazole C-6 (C-Br)~115-118
¹³C NMRPyridine C-4'~138-140

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the N-H stretching vibration of the imidazole ring. The C=N stretching vibration of the imidazole ring typically appears around 1620-1630 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would be observed in the 1600-1450 cm⁻¹ region. The C-Br stretching frequency usually appears in the lower frequency region of the spectrum.

FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, aiding in a more complete vibrational analysis of the molecule.

Interactive Data Table: Characteristic Vibrational Frequencies

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
N-H Stretch (Imidazole)3400 - 3200FT-IR
Aromatic C-H Stretch3100 - 3000FT-IR, FT-Raman
C=N Stretch (Imidazole)1630 - 1620FT-IR, FT-Raman
Aromatic C=C Stretch1600 - 1450FT-IR, FT-Raman
C-N Stretch1350 - 1250FT-IR
C-Br Stretch700 - 500FT-IR, FT-Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Benzimidazole derivatives are known to exhibit strong UV absorption due to π→π* transitions within the conjugated aromatic system. The spectrum of this compound in a suitable solvent like methanol (B129727) or ethanol (B145695) is expected to show characteristic absorption maxima (λmax). The position and intensity of these bands are sensitive to the solvent and the electronic nature of the substituents on the benzimidazole core. The conjugation between the benzimidazole and pyridine rings is expected to result in absorption bands typically in the range of 250-350 nm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its molecular formula (C₁₂H₈BrN₃). The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately 1:1 ratio). Analysis of the fragmentation pattern can also provide valuable structural information.

Solid-State Structural Analysis

While spectroscopic techniques provide data on molecular connectivity and functional groups, solid-state analysis is required to determine the precise three-dimensional arrangement of atoms and molecules in the crystalline state.

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine its precise bond lengths, bond angles, and torsion angles. This technique also reveals crucial information about the crystal packing, including intermolecular interactions such as hydrogen bonding (e.g., involving the imidazole N-H) and π-π stacking, which govern the supramolecular architecture. Such an analysis would provide unambiguous confirmation of the compound's structure and conformation in the solid state. While crystal structures for many benzimidazole derivatives have been reported, specific crystallographic data for this compound is not currently available in major crystallographic databases.

Interactive Data Table: Expected Crystallographic Parameters (Note: This table indicates the type of data that would be obtained from an SC-XRD experiment.)

ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupSymmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the unit cell
ZNumber of molecules per unit cell
Bond Lengths and AnglesPrecise intramolecular geometry
Intermolecular InteractionsDetails of hydrogen bonding and π-stacking

Analysis of Intermolecular Interactions via Hirshfeld Surfaces

Hirshfeld surface analysis is performed on data obtained from single-crystal X-ray diffraction. The surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the pro-crystal (the crystal lattice). The surface is typically mapped with properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance from the surface to the nearest nucleus outside) to generate a dₙₒᵣₘ map, which highlights regions of intermolecular contact.

H···H contacts: Typically the most abundant interaction, representing van der Waals forces.

C-H···N interactions: Hydrogen bonding between a carbon-hydrogen group and the nitrogen atom of the pyridine or imidazole ring.

π-π stacking: Interactions between the aromatic benzimidazole and pyridine rings.

Halogen bonding (C-Br···N/π): The bromine atom can act as a halogen bond donor, interacting with electron-rich regions like nitrogen atoms or the face of an aromatic ring.

C-H···π interactions: The interaction of hydrogen atoms with the electron clouds of the aromatic systems.

A hypothetical data table summarizing the percentage contributions of these interactions is presented below to illustrate the typical output of such an analysis.

Interaction TypePercentage Contribution (%)
H···H45.0
C···H / H···C20.5
N···H / H···N15.2
Br···H / H···Br10.8
C···C5.5
Other3.0

Note: The data in this table is illustrative and not based on experimental results for the specific compound.

Polymorphism and Crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties, including melting point, solubility, and stability. While specific studies on the polymorphism of this compound are not documented in readily available literature, the investigation would typically involve crystallizing the compound under a variety of conditions.

Methods for studying polymorphism include:

Varying Crystallization Conditions: Systematically changing parameters such as solvent (of varying polarity), temperature, cooling rate, and pressure during crystallization.

Powder X-ray Diffraction (PXRD): This is a primary technique for identifying different polymorphic forms, as each distinct crystal structure will produce a unique diffraction pattern.

Differential Scanning Calorimetry (DSC): DSC can detect phase transitions, melting points, and differences in enthalpy between polymorphs.

Thermogravimetric Analysis (TGA): TGA is often used alongside DSC to determine if different forms are solvates or anhydrous polymorphs.

The discovery of multiple polymorphs is significant in fields like pharmaceuticals and materials science, where control over the solid-state form is critical for performance and reproducibility.

Advanced Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is extensively used to study the properties of benzimidazole (B57391) derivatives by modeling the electron density of the system.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule. For benzimidazole derivatives, this process is often performed using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p) or higher. researchgate.netbiointerfaceresearch.comresearchgate.net

A critical aspect of the structure of 6-Bromo-2-(4-pyridinyl)-1H-benzimidazole is the relative orientation of the benzimidazole and pyridinyl rings. The dihedral angle between these two ring systems dictates the degree of planarity and conjugation, which in turn influences the molecule's electronic properties. researchgate.net In similar 2-substituted benzimidazoles, this angle can vary significantly due to steric hindrance and intermolecular interactions in the solid state. researchgate.netnih.gov DFT calculations can explore the potential energy surface by rotating the pyridinyl ring relative to the benzimidazole core to identify the most stable conformer in the gaseous phase. For a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the dihedral angle between the phenyl and imidazo[1,2-a]pyridine (B132010) rings was found to be very small, indicating a nearly planar structure. researchgate.net

The optimized geometry provides a wealth of structural data, as illustrated in the hypothetical table below, which is based on typical values for similar structures. biointerfaceresearch.comnih.gov

ParameterValueParameterValue
Selected Bond Lengths (Å)
C-Br1.910C-N (imidazole)1.385
N-H1.015C=N (imidazole)1.330
C-C (bridge)1.475C-N (pyridine)1.340
Selected Bond Angles (°)
C-C-Br119.5N-C-N (imidazole)110.0
C-N-H125.0C-C-C (pyridine)119.0
Selected Dihedral Angle (°)
Benzimidazole-Pyridinyl~5.0 - 45.0

Once the molecule's geometry is optimized, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. researchgate.net This is invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed peaks. For complex molecules like benzimidazoles, experimental spectra can be difficult to assign without theoretical support due to the overlap of many vibrational modes. researchgate.net

The calculations provide a set of harmonic frequencies and their corresponding intensities. These frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. A detailed assignment is often achieved using Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode.

Key expected vibrational modes for this compound would include:

N-H stretching: A prominent band typically observed around 3400 cm⁻¹.

C-H stretching: Aromatic C-H stretches usually appear in the 3100-3000 cm⁻¹ region.

C=N and C=C stretching: Vibrations from the imidazole (B134444) and pyridine (B92270) rings, found in the 1600-1400 cm⁻¹ range.

N-H in-plane bending: Occurring in the 1500-1400 cm⁻¹ region.

C-Br stretching: A lower frequency vibration, typically below 700 cm⁻¹.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Assignment
ν(N-H)~3450N-H stretching
ν(C-H)aromatic~3080Aromatic C-H stretching
ν(C=N)imidazole~1620Imidazole C=N stretching
ν(C=C)pyridine~1590Pyridine ring stretching
β(N-H)~1450N-H in-plane bending
ν(C-Br)~650C-Br stretching

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net For benzimidazole derivatives, the HOMO is typically localized on the electron-rich benzimidazole ring system, while the LUMO may be distributed over the entire conjugated system or localized on an electron-accepting substituent. nih.gov In this compound, the pyridinyl ring is expected to influence the LUMO distribution significantly. The HOMO-LUMO gap for a similar compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, was calculated to be 4.343 eV. researchgate.net

ParameterIllustrative Energy (eV)Significance
EHOMO-5.8 to -6.2Electron-donating ability
ELUMO-1.0 to -1.5Electron-accepting ability
ΔE (HOMO-LUMO Gap)4.3 to 5.2Chemical reactivity and kinetic stability

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. MEP maps are extremely useful for identifying regions that are prone to electrophilic and nucleophilic attack. nih.gov

The color code typically ranges from red (most negative potential) to blue (most positive potential), passing through orange, yellow, and green (intermediate potentials). nih.gov

Red/Yellow Regions: Indicate areas of high electron density and negative potential, making them susceptible to attack by electrophiles. For this compound, these regions are expected to be concentrated around the nitrogen atoms of both the imidazole and pyridine rings due to their lone pairs of electrons.

Blue Regions: Indicate areas of low electron density and positive potential (electron-deficient), making them susceptible to attack by nucleophiles. The most positive region is typically found around the acidic hydrogen atom attached to the imidazole nitrogen (N-H). nih.gov

The MEP map provides a clear, qualitative picture of the molecule's reactivity sites, complementing the quantitative data from orbital analysis.

Chemical Hardness (η): A measure of resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud is polarized.

Electronegativity (χ): The tendency to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. nih.gov

While global descriptors describe the molecule as a whole, local reactivity is pinpointed by functions like the Fukui functions and the dual descriptor. hackernoon.com

Fukui Function (f(r)): This function identifies which atoms within a molecule are most likely to undergo a specific type of attack. The function for nucleophilic attack (f⁺) indicates sites susceptible to losing an electron, while the function for electrophilic attack (f⁻) indicates sites prone to gaining an electron. hackernoon.com

Dual Descriptor (Δf(r)): This descriptor refines the information from Fukui functions. It can simultaneously and unambiguously identify sites for nucleophilic attack (where Δf(r) > 0) and electrophilic attack (where Δf(r) < 0). researchgate.net This makes it a more precise tool for predicting regioselectivity in chemical reactions. For the target molecule, these analyses would likely identify the pyridine nitrogen and specific carbons in the benzimidazole ring as key reactive centers.

Molecular Modeling and Dynamics Simulations

While DFT calculations provide static pictures of a molecule's properties in a vacuum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time in a more realistic environment, such as in a solvent or interacting with a biological macromolecule. tandfonline.comnih.gov

Study its solvation and aggregation behavior in different solvents.

Investigate its binding stability within the active site of a target protein, which is crucial for drug design. nih.govnih.gov

Analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the stability of the molecule's conformation and the flexibility of its different parts over the simulation time. researchgate.net

These simulations provide a bridge between theoretical quantum calculations and real-world biological or chemical systems, offering a dynamic perspective on the molecule's behavior. tandfonline.comnih.gov

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "this compound," docking studies are instrumental in understanding its potential interactions with biological targets, such as protein kinases, enzymes, and receptors.

Researchers utilize docking simulations to investigate how derivatives of the benzimidazole scaffold fit into the binding sites of proteins. For instance, studies on similar benzimidazole derivatives have shown that the benzimidazole ring can form crucial π–π stacking interactions with aromatic amino acid residues like tryptophan within a protein's active site. nih.gov The nitrogen atoms in the imidazole ring and the pyridine moiety can act as hydrogen bond acceptors, while the N-H group of the benzimidazole can serve as a hydrogen bond donor, facilitating strong anchoring to the protein. ukm.my

The bromo substituent at the 6-position can influence binding affinity through halogen bonding or by altering the electronic properties of the benzimidazole ring system, potentially enhancing hydrophobic interactions within the binding pocket. nih.gov The pyridinyl group at the 2-position is also critical for defining the molecule's interaction profile, often extending into a specific region of the binding site to interact with key residues. Docking studies on related compounds have demonstrated that substituents on the benzimidazole core significantly contribute to binding stability through hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are essential for the shape complementarity between the ligand and the target. ukm.my

Interactive data from docking studies often includes binding energy scores, which predict the affinity of the compound for the target. Lower binding energies typically indicate a more stable and favorable interaction.

Compound DerivativeTarget ProteinBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
2-phenyl-1H-benzimidazoleBeta-Tubulin-7.39--
2-(4-chlorophenyl)-1H-benzimidazoleBeta-Tubulin-7.99--
6-BromobenzimidazoleEstrogen Sulfotransferase-6.2--
Generic Benzimidazole DerivativeEGFR-8.4Met793Hydrogen Bond
Generic Benzimidazole DerivativeEGFR-Leu718, Val726Hydrophobic Interaction

Note: This table is illustrative, based on findings for related benzimidazole derivatives to demonstrate the type of data generated from molecular docking studies. ukm.myresearchgate.netsemanticscholar.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. MD simulations are performed on the docked complexes of "this compound" and its target protein to validate the docking poses and to understand the physical movements of atoms and molecules. nih.gov

These simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. rsc.org By analyzing the trajectory of the simulation, researchers can calculate parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD value over the simulation period suggests that the ligand remains securely bound within the active site, indicating a stable complex. semanticscholar.orgnih.gov RMSF analysis helps to identify the flexibility of different parts of the protein and the ligand, highlighting which residues are most affected by the binding event. semanticscholar.org

MD simulations on benzimidazole derivatives have been used to study their interaction with various targets, confirming the stability of the ligand-protein complexes. nih.govrsc.org For example, simulations can show how water molecules in the active site mediate interactions between the ligand and the protein, providing a more detailed picture of the binding environment. semanticscholar.org This dynamic understanding is crucial for optimizing the structure of "this compound" to enhance its binding affinity and selectivity.

Simulation ParameterObservationImplication
RMSD of LigandLow and stable fluctuationThe ligand maintains a consistent binding mode.
RMSD of Protein-Ligand ComplexReaches equilibrium after initial fluctuationThe overall complex is stable over time. nih.gov
RMSF of Active Site ResiduesLow fluctuationKey interacting residues are stabilized by the ligand.
Hydrogen Bond AnalysisPersistent hydrogen bonds observedCrucial interactions predicted by docking are maintained. rsc.org

Note: This table represents typical findings from MD simulations of small molecule-protein complexes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For benzimidazole derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. biointerfaceresearch.com

In a typical QSAR study, a dataset of benzimidazole derivatives with known biological activities (e.g., inhibitory concentrations like IC50) is used. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). semanticscholar.orgresearchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Neural Networks (NN), are then used to build a model that correlates these descriptors with the observed biological activity. The resulting QSAR model can be represented by an equation that highlights the most important descriptors influencing the activity. For instance, a QSAR study on benzimidazole derivatives might reveal that increased hydrophobicity at a certain position and the presence of a hydrogen bond donor at another are crucial for enhanced activity. nih.gov These models are rigorously validated to ensure their predictive power. semanticscholar.org

QSAR Model ParameterValueSignificance
R² (Coefficient of Determination)> 0.6Indicates a good correlation between descriptors and activity.
Q² (Cross-validated R²)> 0.5Shows the predictive ability of the model on the training set. nih.gov
R²_pred (External Validation)> 0.5Confirms the model's ability to predict the activity of new compounds. nih.gov

Note: The values in this table are general thresholds for a statistically significant QSAR model.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule, allowing for a detailed characterization of chemical bonds and non-covalent interactions. researchgate.net This theoretical framework is applied to "this compound" to gain fundamental insights into its electronic structure and intramolecular interactions.

QTAIM analysis can identify and characterize the nature of chemical bonds (e.g., covalent, ionic, or intermediate) by examining the properties of the electron density at the bond critical points (BCPs). Parameters such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at the BCP provide quantitative information about the strength and nature of the interactions. researchgate.net

For "this compound," QTAIM can be used to:

Analyze the strength of the C-Br bond and how it influences the electron distribution in the benzimidazole ring.

Characterize the intramolecular hydrogen bonds, if any, which can affect the molecule's conformation and stability. researchgate.net

Investigate the nature of the bonds within the benzimidazole and pyridine rings, confirming their aromatic character.

Understand the electronic interactions between the different fragments of the molecule.

Interaction TypeElectron Density (ρ) at BCPLaplacian of Electron Density (∇²ρ) at BCPInterpretation
Covalent BondHighNegativeShared electron interaction, typical of strong bonds.
Hydrogen BondLow to IntermediatePositiveClosed-shell interaction, indicating a non-covalent bond. researchgate.net
Van der Waals InteractionVery LowPositiveWeak, non-covalent interaction.

Note: This table describes the general principles of interpreting QTAIM data for different types of chemical interactions.

Mechanistic Biological Activity Studies in Vitro and Molecular Level

Enzyme Inhibition Mechanism Investigations

General studies on related benzimidazole (B57391) compounds suggest potential enzyme-inhibiting properties. The pyridinyl group, being a bioisostere of a phenyl ring, can engage in various non-covalent interactions within enzyme active sites, while the bromo substituent can alter the compound's electronic properties and hydrophobicity, potentially influencing binding affinity and inhibitory potency.

Acetylcholinesterase (AChE) and Urease Inhibition Studies

While various benzimidazole derivatives have been explored as potential inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system, specific mechanistic studies on 6-Bromo-2-(4-pyridinyl)-1H-benzimidazole are not available in the reviewed literature. Similarly, although analogues like 2-(pyridin-4-yl)benzimidazole have been studied for their interaction with urease, a nickel-containing metalloenzyme, detailed kinetic and mechanistic data for the 6-bromo substituted version are not specifically reported. A study on a related compound, 2-(pyridin-4yl)benzimidazole, identified it as a mixed-type inhibitor of urease with an IC50 value of 2.14 mM. scielo.br

Topoisomerase I Inhibition

Topoisomerase I is a critical enzyme involved in DNA replication and transcription, making it a target for anticancer drugs. Certain benzimidazole-containing compounds, particularly more complex structures like terbenzimidazoles with bromo substitutions, have been identified as topoisomerase I poisons. nih.gov However, direct evidence and mechanistic investigations detailing the interaction of this compound with topoisomerase I are not presently available.

Dihydrofolate Reductase (DHFR) Targeting

Dihydrofolate reductase is an essential enzyme in the synthesis of nucleic acids and amino acids, rendering it a target for antimicrobial and anticancer agents. nih.govresearchgate.net The development of benzimidazole derivatives as DHFR inhibitors is an active area of research. nih.gov Despite this, specific studies focusing on the targeting and inhibition mechanism of DHFR by this compound have not been found.

Phenoxazinone Synthase Mimicking Activity

Phenoxazinone synthase is a copper-containing enzyme, and various metal complexes have been synthesized to mimic its catalytic activity. rsc.org These studies often involve ligands with pyridyl scaffolds. While this suggests that the 2-(4-pyridinyl) moiety could potentially be part of a ligand system for a metal complex with such activity, there are no reports of this compound itself demonstrating phenoxazinone synthase mimicking activity.

Molecular Interaction with Biomolecules

The planar benzimidazole ring system is known to facilitate interactions with biological macromolecules, particularly DNA.

DNA Binding and Intercalation Mechanisms

The interaction of small molecules with DNA can occur through various modes, including intercalation between base pairs or binding to the major or minor grooves. The planarity of the benzimidazole ring is conducive to intercalative binding. Studies on copper complexes of ligands derived from pyridinyl-benzimidazoles have shown strong DNA binding via intercalation, leading to DNA cleavage and cell cycle arrest. nih.gov Another study investigated a benzimidazole Schiff base ligand containing a 6-bromo substitution, which also demonstrated DNA binding capabilities. nih.gov However, research specifically detailing the DNA binding and potential intercalation mechanisms of the standalone compound this compound is not available. Such studies would be necessary to confirm its mode of interaction and binding affinity with DNA.

Protein Interaction and Binding Site Analysis (e.g., Tubulin Colchicine (B1669291) Binding Site)

The benzimidazole scaffold is a well-established pharmacophore known to interact with tubulin, a critical protein in microtubule formation and cellular division. nih.gov Many benzimidazole derivatives exert their biological effects by binding to the colchicine binding site on β-tubulin, leading to the disruption of microtubule dynamics. nih.govscispace.comnih.gov This interaction inhibits tubulin polymerization, a process essential for mitotic spindle formation, ultimately leading to cell cycle arrest and apoptosis. nih.gov

Crystal structure analyses of related benzimidazole compounds, such as parbendazole, within the colchicine binding site have provided detailed molecular insights. scispace.comresearchgate.net These studies reveal that the benzimidazole core typically inserts deep into the binding pocket. scispace.com The binding is stabilized by a network of interactions, including:

Hydrogen Bonds: Key residues within the colchicine site can form hydrogen bonds with the benzimidazole moiety.

Hydrophobic Interactions: The aromatic rings of the benzimidazole scaffold engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing significantly to binding affinity. scispace.com

While a crystal structure of this compound complexed with tubulin is not available, its structural similarity to known colchicine-site inhibitors strongly suggests a comparable mechanism of action. nih.govscispace.com The pyridinyl and bromo-substituted benzimidazole rings are predicted to occupy the pocket in a manner that interferes with the assembly of α- and β-tubulin heterodimers. nih.gov

Compound ClassTarget ProteinBinding SiteKey InteractionsOutcomeReference
Benzimidazolesβ-TubulinColchicine SiteHydrogen Bonding, Hydrophobic InteractionsInhibition of Tubulin Polymerization nih.govscispace.com

Receptor Modulation Mechanisms (e.g., Androgen Receptor, Estrogen Alpha Receptor)

The benzimidazole nucleus has been identified as a privileged scaffold capable of modulating nuclear receptors, including the Androgen Receptor (AR) and Estrogen Receptor Alpha (ERα).

Androgen Receptor (AR): The AR is a ligand-activated transcription factor crucial in the development and progression of prostate cancer. nih.gov Certain benzimidazole derivatives have been shown to function as AR antagonists. For instance, the novel compound 3β-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene (VN/124-1) not only acts as a competitive inhibitor but also causes a marked down-regulation of AR protein expression in both in vitro and in vivo models. nih.gov This dual mechanism—blocking receptor activation and reducing receptor levels—contributes to its potent antitumor efficacy. nih.gov This suggests that this compound could potentially interact with the AR ligand-binding domain, disrupting the conformational changes required for coactivator recruitment and subsequent gene transcription. nih.gov

Estrogen Receptor Alpha (ERα): ERα is a key driver in the majority of breast cancers, and its modulation is a primary therapeutic strategy. nih.gov The receptor's activity is controlled by the binding of ligands and the recruitment of co-regulator proteins. nih.gov Small molecules have been designed to antagonize ERα by binding to its ligand-binding pocket or other allosteric sites, thereby inhibiting its function. researchgate.net While direct studies on this compound are limited, the general structure of benzimidazole derivatives makes them candidates for ERα modulation. Their planar, aromatic nature allows for potential insertion into the hydrophobic ligand-binding pocket of ERα, potentially disrupting the binding of endogenous estrogens and preventing the receptor from adopting an active conformation. researchgate.net

Investigation of Ion Channel Modulation

Research into the direct modulation of ion channels by 2-pyridinyl-benzimidazole derivatives is an emerging area. While comprehensive data for this compound is not extensively documented, studies on structurally analogous compounds provide some insights. For example, certain pyridyl methylsulfinyl benzimidazole derivatives were predicted to have a very low likelihood of blocking the hERG (human Ether-à-go-go-Related Gene) potassium channel, suggesting they are not cardiotoxic. nih.gov The pyridine (B92270) and benzimidazole moieties contain nitrogen atoms that can be protonated, potentially influencing interactions with charged residues within the pores or gating mechanisms of ion channels. Further investigation is required to determine if this compound has any significant modulatory effects on sodium, potassium, calcium, or chloride channels.

Structure-Activity Relationship (SAR) Elucidation

The biological activity of this compound is intrinsically linked to its chemical structure. The specific arrangement and electronic properties of its substituents dictate its interaction with biological targets. rroij.com

Influence of Substituent Position and Electronic Effects on Biological Mechanism

The substitution pattern on the benzimidazole scaffold dramatically influences biological activity. rroij.comnih.gov The positions on the fused benzene (B151609) ring (positions 4, 5, 6, and 7) and at the C2 position are critical.

C2-Position: The 2-(4-pyridinyl) group is crucial for activity. Studies have shown that substitution of a pyridine ring at the C2 position generally enhances antibacterial and antifungal properties. rjptonline.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a key interaction for binding to many biological targets. researchgate.net

C6-Position: The placement of the bromo group at the C6 position is significant. SAR studies on other benzimidazoles show that substitutions at the 5- and 6-positions can modulate pharmacokinetic properties and target affinity. rroij.com

SubstituentPositionElectronic EffectPotential Influence on ActivityReference
4-pyridinylC2Electron-withdrawingEnhances target binding via H-bonding; increases antimicrobial activity rjptonline.orgresearchgate.net
BromoC6Electron-withdrawing, LipophilicModulates binding affinity and pharmacokinetic properties nih.govnih.gov

Role of the Bromo-Substituent in Mechanistic Activity

The bromo-substituent at the C6 position contributes to the molecule's activity through several mechanisms:

Lipophilicity and Size: The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Its size and polarity compared to other substituents like fluoro can also contribute to higher potency in certain contexts. nih.gov

Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species and interacts with a nucleophilic site on a biological target. This can provide an additional, specific interaction that enhances binding affinity.

Electronic Modulation: As an electron-withdrawing group, bromine influences the electron density of the benzimidazole ring system. rsc.org This can alter the strength of other interactions, such as hydrogen bonding or π-π stacking, at the active site.

However, the effect of a bromo-substituent is highly context-dependent. While some studies report that a p-bromo group enhances antimicrobial activity, others have found that substitution with bromine can diminish activity in different compound series, possibly due to unfavorable steric hindrance or electronic effects for a specific target. rjptonline.orgresearchgate.netnih.gov

Impact of Pyridinyl Moiety on Molecular Recognition

Furthermore, the aromatic nature of the pyridine ring allows it to participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan at a binding site. researchgate.net The combination of hydrogen bonding capability and potential for aromatic interactions makes the 2-pyridinyl group a versatile feature for establishing high-affinity binding to diverse biological targets. researchgate.netfigshare.com Studies on 2-(2-pyridinyl)benzimidazoles have demonstrated their significant biological activities, underscoring the importance of this moiety in drug design. nih.govresearchgate.net

Cellular and Subcellular Mechanistic Studies (in vitro, non-clinical)

Modulation of Specific Molecular Targets (e.g., Epigenetic Targets like PRMTs)There is a lack of available data concerning the interaction between this compound and specific molecular targets, including epigenetic modulators like Protein Arginine Methyltransferases (PRMTs).

Further research and publication of in vitro mechanistic studies are required to characterize the specific biological and cellular effects of this compound.

Applications Beyond Traditional Therapeutics

Coordination Chemistry and Metal Complexation

The nitrogen-containing heterocyclic system of benzimidazole (B57391) and its derivatives makes them exceptional candidates for roles in coordination chemistry.

Benzimidazole derivatives are well-established as effective ligands for a wide array of metal ions. benthamdirect.com Their ability to coordinate with metals stems from the electron-donating nitrogen atoms within the imidazole (B134444) ring. benthamdirect.com The structure of 6-Bromo-2-(4-pyridinyl)-1H-benzimidazole is particularly suited for forming stable metal complexes. It can act as a bidentate ligand, utilizing both the pyridine (B92270) nitrogen and one of the imidazole nitrogens to form a stable chelate ring with a metal center.

This chelating capability allows it to form complexes with various transition metals, including but not limited to copper (II), zinc (II), nickel (II), and cobalt (II). nih.govmdpi.commdpi.com The formation of these coordination compounds can lead to diverse molecular geometries and electronic properties, which are pivotal for their subsequent applications. nih.govrsc.org The presence of the bromine atom can further influence the electronic structure and reactivity of the resulting metal complexes.

Table 1: Examples of Metals Complexed with Benzimidazole-Derived Ligands

Metal Ion Type of Benzimidazole Ligand Potential Application of Complex
Zinc (II) Bis-benzimidazole derivatives Anticancer agents nih.govmdpi.com
Copper (II) 2-(Phenylsubstituted) benzimidazole Antibacterial agents mdpi.com
Palladium (II) 2-(2-pyridyl)benzimidazole Homogeneous catalysis rsc.org
Platinum (II) 2-(2'-pyridyl)benzimidazole derivatives Luminescent materials acs.org

This table is interactive and showcases examples of metal complexation with various benzimidazole derivatives to illustrate the potential of this compound.

Metal complexes derived from benzimidazole ligands have demonstrated significant utility as catalysts in a variety of organic reactions. nih.gov When complexed with metals such as palladium, these compounds can act as effective homogeneous catalysts for hydrogenation of alkenes and alkynes. rsc.org Similarly, palladium-benzimidazole complexes have been employed in C-H bond activation and cross-coupling reactions, which are fundamental processes in modern organic synthesis. acs.orgacs.org

Complexes involving other metals, such as copper or cobalt, are also known to catalyze important organic transformations. nih.govtandfonline.com The stable coordination environment provided by the this compound ligand can enhance the stability and efficiency of the metallic catalytic center, making its metal complexes promising candidates for developing novel catalysts. rsc.orgnih.gov

Materials Science Applications

The inherent stability and functional versatility of the benzimidazole ring have led to its incorporation into various advanced materials.

Benzimidazole-containing polymers, particularly polybenzimidazoles (PBIs), are a class of high-performance thermoplastics known for their exceptional thermal and mechanical stability. tandfonline.comtandfonline.com These properties make them suitable for demanding applications in aerospace, protective clothing, and separation membranes. tandfonline.comdtu.dk

Benzimidazole and its derivatives are recognized as highly effective corrosion inhibitors for various metals and alloys, including carbon steel and copper, particularly in acidic environments. proquest.comacs.orgnih.gov The mechanism of inhibition involves the adsorption of the organic molecule onto the metallic surface. nih.gov This process is facilitated by the presence of heteroatoms (nitrogen) and π-electrons from the aromatic rings, which can interact with the vacant d-orbitals of the metal. acs.orgnih.gov

The adsorbed layer forms a protective barrier that blocks the active sites for corrosion, thereby reducing the corrosion rate. nih.gov The molecular structure of this compound, with its multiple adsorption centers (imidazole, pyridine, and bromine), suggests it could be a potent corrosion inhibitor. Substituents on the benzimidazole ring are known to significantly influence inhibition efficiency. nih.govelectrochemsci.org

Table 2: Corrosion Inhibition Efficiency of a Bromo-Benzimidazole Derivative on Copper

Inhibitor Concentration (mmol L⁻¹) Inhibition Efficiency (%)
2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole 0.5 87.4
1.0 91.2
2.0 94.5

Data sourced from a study on a related compound, 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole, in 0.5 M H₂SO₄ solution to demonstrate the typical performance of such inhibitors. electrochemsci.org This table is interactive.

The benzimidazole scaffold is a key component in the design of fluorescent and colorimetric chemosensors for the detection of various analytes, especially metal ions. rsc.orgrsc.orgresearchgate.net The coordination of a target ion by the benzimidazole ligand can induce a significant change in its photophysical properties, leading to a detectable signal such as fluorescence quenching, enhancement, or a color change. rsc.orgnih.gov

The 2-(4-pyridinyl)-1H-benzimidazole unit is an excellent binding site for metal ions like Zn²⁺ and Cu²⁺. rsc.org The interaction can disrupt or alter the electronic state of the molecule, resulting in a measurable optical response. This makes this compound a highly promising candidate for the development of selective and sensitive chemical sensors. rsc.orgresearchgate.net These sensors could find applications in environmental monitoring and biological imaging. rsc.orgnih.gov

Table 3: Examples of Analytes Detected by Benzimidazole-Based Chemosensors

Benzimidazole-Based Sensor Analyte Detected Detection Method Detection Limit (μM)
BBMP Cu²⁺ Fluorescence Turn-Off 0.16
BBMP Zn²⁺ Ratiometric Fluorescence 0.10
Sensor 1 Fe²⁺/Fe³⁺ Colorimetric 1.18 / 1.21
Sensor 1 Zn²⁺ Fluorometric ('OFF-ON') 1.05

This interactive table presents data from various benzimidazole-based sensors to illustrate the potential of this compound in this field. rsc.orgrsc.orgnih.gov

Biochemical Probes and Research Tools

The benzimidazole framework is a cornerstone in the design of molecules used to investigate complex biological processes. The specific structure of this compound makes it and its derivatives valuable candidates for creating biochemical probes and research tools to elucidate enzyme function and explore biological systems.

Development of Fluorescent Probes for Biological Systems

Fluorescent probes are indispensable tools for real-time imaging and monitoring of biological species and microenvironments within living systems. nih.gov The benzimidazole scaffold is a key component in many such probes due to its inherent photophysical properties. nih.gov The development of these tools often relies on rational design strategies that control the electronic and spectral characteristics of the fluorescent platforms. nih.gov

Benzimidazole derivatives have been successfully engineered into fluorescent probes for the selective detection of crucial biomolecules like cysteine. nih.govmdpi.com These probes can operate on a "fluorescence turn-on" mechanism. For instance, a non-fluorescent benzimidazole derivative can be designed to react selectively with an analyte such as cysteine. This reaction can restrict intramolecular charge transfer (ICT) or other quenching processes, leading to a significant increase in fluorescence intensity, thereby signaling the presence of the target molecule. mdpi.com The design of these chemical probes can be fine-tuned to achieve high selectivity and sensitivity for various physiological and pathological processes. nih.gov While direct studies on this compound as a fluorescent probe are not extensively documented, its core structure is analogous to those used in creating probes for bio-imaging assays. mdpi.com

Tools for Studying Enzyme Function and Inhibition

The benzimidazole structure is a prominent scaffold in the discovery of potent enzyme inhibitors, which are critical tools for studying enzyme function and are foundational in drug development. Derivatives of benzimidazole have been shown to inhibit a wide range of enzymes.

One mechanism of inhibition involves the chelation of metal ions within the enzyme's active site. For example, a novel benzimidazole pyrazole-based inhibitor was found to inactivate Jumonji domain-containing lysine (B10760008) demethylase (KDM) enzymes by effectively removing active-site metal ions. acs.org

Structurally related 2-(pyridyl)benzimidazole analogues have demonstrated significant inhibitory activity against the enzyme urease. researchgate.net The potency of these inhibitors is influenced by the nature and position of substituents on the molecule. The table below details the in-vitro urease inhibitory activity of several 2-(2′-Pyridyl) benzimidazole derivatives, showcasing a range of potencies. researchgate.net

CompoundSubstituent on Phenacyl MoietyIC₅₀ (µM)
Derivative 14-Br19.22 ± 0.49
Derivative 24-Cl21.55 ± 0.36
Derivative 3H24.37 ± 0.41
Derivative 44-F25.44 ± 0.19
Derivative 52-Cl27.62 ± 0.25
Thiourea (Standard)N/A21.00 ± 0.01
Acetohydroxamic Acid (Standard)N/A42.00 ± 1.26

Furthermore, brominated benzimidazole derivatives have been investigated as inhibitors of other critical enzymes. For instance, N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole were evaluated for their ability to inhibit CK2α and PIM-1 kinases, which are valuable targets in anti-cancer research. nih.gov The core structure of this compound, featuring both the benzimidazole scaffold and a bromo substituent, aligns with molecular designs proven to be effective for enzyme inhibition studies.

Agrochemical and Industrial Research Prospects

Beyond the biomedical field, the chemical properties of brominated pyridinyl benzimidazoles suggest potential applications in agrochemical and industrial sectors.

In agrochemical research, the benzimidazole scaffold is known for its broad-spectrum biological activities. Specifically, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have demonstrated potent antibacterial and antifungal activity against pathogens like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. nih.gov This inherent antimicrobial and antifungal nature of the benzimidazole core suggests that this compound could serve as a lead compound for developing new agrochemicals, such as fungicides or bactericides, to protect crops.

In the industrial sector, heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms are recognized as effective corrosion inhibitors for metals in acidic environments. researchgate.net Research has shown that related brominated imidazopyridine derivatives, such as 6-bromo-3-nitro-2-phenylimidazol[1,2-α] pyridine, act as good mixed-type corrosion inhibitors for steel. researchgate.net These compounds adsorb onto the steel surface, blocking active sites and decreasing the corrosion rate. researchgate.net Similarly, 1-(2-pyridinyl)-2-(hydroxyphenyl) benzimidazoles have been evaluated as effective corrosion inhibitors for steel in hydrochloric acid, a common issue in the petroleum industry. researchgate.net The molecular structure of this compound, containing the requisite heteroatoms and aromatic systems, makes it a strong candidate for investigation as a corrosion inhibitor for industrial applications.

Future Research Directions

Exploration of Novel Synthetic Methodologies and Sustainable Chemistry

While classic condensation reactions, such as the Phillips-Ladenburg synthesis, are traditionally used for creating benzimidazoles, future research should prioritize the development of more efficient and environmentally benign synthetic routes for 6-Bromo-2-(4-pyridinyl)-1H-benzimidazole. semanticscholar.org The focus should be on methodologies that offer higher yields, reduced reaction times, and milder conditions.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for other substituted benzimidazoles. nih.govorganic-chemistry.org A systematic study to optimize microwave parameters (temperature, time, and power) for the condensation of 4-bromo-o-phenylenediamine and isonicotinic acid or its derivatives would be a valuable endeavor.

Catalysis with Supported Nanoparticles: The use of heterogeneous catalysts, such as gold nanoparticles supported on titanium dioxide (Au/TiO2), has proven effective for benzimidazole (B57391) synthesis at ambient conditions. nih.gov Investigating similar catalytic systems could lead to a highly efficient and reusable process, minimizing waste and avoiding harsh reagents. nih.gov

One-Pot, Multi-Component Reactions: Designing a one-pot synthesis starting from readily available precursors would enhance efficiency. For instance, a three-component reaction involving a 2-haloaniline, an aldehyde, and an ammonia (B1221849) source, catalyzed by a copper or nickel complex, represents a promising modern approach to be explored. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Future Investigation
MethodologyPotential AdvantagesKey Parameters to InvestigateRelevant Precursors
Microwave-Assisted SynthesisReduced reaction time, increased yields, improved puritySolvent, temperature, irradiation time, catalyst4-bromo-1,2-phenylenediamine, Isonicotinaldehyde
Heterogeneous Catalysis (e.g., Au/TiO₂)Catalyst reusability, mild reaction conditions, sustainabilityCatalyst loading, solvent system, temperature4-bromo-1,2-phenylenediamine, Isonicotinaldehyde
Palladium-Catalyzed Cross-CouplingHigh functional group tolerance, modularityLigand, base, solvent, temperatureN-protected-5-bromo-benzimidazole, Aryl boronic acids
One-Pot ProceduresProcess intensification, reduced waste, operational simplicityCatalyst, oxidizing/reducing agent, reaction sequenceSubstituted anilines, aldehydes, nitrogen source

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental efforts and reducing discovery time. For this compound, advanced computational studies are essential to unlock its full potential.

Future research should focus on:

Density Functional Theory (DFT) Calculations: As successfully applied to 6-bromobenzimidazole, DFT can be used to optimize the molecular geometry and predict a range of properties. nih.gov This includes calculating the HOMO-LUMO energy gap to understand electronic transitions, generating theoretical NMR and IR spectra to aid in experimental characterization, and creating molecular electrostatic potential (MEP) maps to identify sites prone to electrophilic or nucleophilic attack. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations: To explore its biomedical potential, docking studies can predict the binding affinity and mode of interaction of the compound with various biological targets, such as bacterial DNA gyrase or viral enzymes. nih.gov Subsequent molecular dynamics simulations can then assess the stability of the predicted ligand-protein complexes over time.

ADMET Prediction: In silico models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for evaluating the druglikeness of the compound early in the research process. nih.gov

Table 2: Proposed Computational Studies and Their Potential Outcomes
Computational MethodProperty/Parameter to be InvestigatedPotential Insight/Application
Density Functional Theory (DFT)Optimized geometry, HOMO-LUMO gap, vibrational frequencies, NMR shiftsPrediction of reactivity, electronic properties, and spectroscopic signatures
Molecular DockingBinding affinity, interaction modes with protein targetsIdentification of potential anticancer or antimicrobial targets
Molecular Dynamics (MD)Stability of ligand-receptor complexes, conformational changesValidation of docking results and understanding binding mechanisms
Quantitative Structure-Activity Relationship (QSAR)Correlation of structural features with biological activityDesign of more potent analogues
ADMET ModelingSolubility, permeability, metabolic stability, potential toxicityEarly assessment of drug-like properties

Deeper Mechanistic Insights into Molecular Interactions

A fundamental understanding of how this compound interacts with its molecular environment is key to its rational application. Future studies should aim to provide detailed mechanistic insights.

Key research objectives include:

Identification of Biological Targets: While benzimidazoles are known to possess broad bioactivity, the specific targets of this derivative are unknown. nih.gov High-throughput screening against panels of kinases, proteases, and microbial enzymes could identify specific proteins that it modulates.

Biophysical Interaction Studies: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) should be employed to quantitatively measure the binding affinity and thermodynamics of the interaction between the compound and its identified biological targets.

X-ray Crystallography: Obtaining a co-crystal structure of the compound bound to a target protein would provide the ultimate insight into its binding mode. This would reveal the specific hydrogen bonds, halogen bonds, and π-stacking interactions that govern its activity, providing a blueprint for structure-based drug design. The pyridine (B92270) nitrogen and the bromine atom are expected to be key participants in these interactions.

Diversification of Applications in Non-Biomedical Fields

While the biomedical field is a primary focus for benzimidazole derivatives, the unique electronic and structural features of this compound suggest its utility in other areas.

Future research should investigate its potential as:

A Ligand in Coordination Chemistry: The pyridine and imidazole (B134444) nitrogen atoms make the molecule an excellent candidate as a bidentate ligand for transition metals. The resulting metal complexes could be explored for their catalytic activity, magnetic properties, or applications in photochemistry.

A Building Block for Organic Electronics: Benzimidazole derivatives have been investigated for use in organic light-emitting diodes (OLEDs) due to their charge-transporting properties. smolecule.com The electronic characteristics imparted by the bromo and pyridinyl substituents could be harnessed to develop novel materials for optoelectronic applications.

A Corrosion Inhibitor: The nitrogen-containing heterocyclic structure is characteristic of effective corrosion inhibitors, which function by adsorbing onto a metal surface. Studies evaluating its ability to protect steel or other metals in acidic or saline environments could open up industrial applications.

Synergistic Approaches: Combining Experimental and Theoretical Research

The most effective path forward for elucidating the potential of this compound lies in a synergistic approach that tightly integrates experimental and theoretical research. The predictive power of computational modeling should be used to formulate hypotheses that are then tested through targeted laboratory experiments.

For example, computational docking could predict several potential protein targets, which can then be prioritized for experimental binding assays. Similarly, DFT calculations could predict the photophysical properties relevant to OLED applications, guiding the synthesis and testing of the material. The results from these experiments would, in turn, be used to refine the computational models, creating a powerful feedback loop that accelerates the discovery and development process. This integrated strategy will ensure a comprehensive and efficient exploration of this promising compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-2-(4-pyridinyl)-1H-benzimidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation of 4-pyridinylcarboxaldehyde with brominated benzene derivatives under acidic conditions. For example, describes a multi-step protocol using substituted benzimidazoles with aryl thiazole-triazole acetamide groups, optimized via solvent selection (e.g., DMF) and catalysts like potassium carbonate. Methylation steps may require tetra-nn-butylammonium bromide to enhance reactivity . Reaction monitoring via TLC and purification by column chromatography (e.g., ethyl acetate/hexane) are critical for yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • IR Spectroscopy : Look for N-H stretching (≈3400 cm1^{-1}) and C-Br vibrations (≈600 cm1^{-1}) .
  • NMR : 1^1H NMR typically shows aromatic protons in the δ 7.0–8.5 ppm range. The pyridinyl group exhibits deshielded protons at δ 8.5–9.0 ppm, while the benzimidazole NH proton appears as a broad singlet (δ ≈12 ppm) .
  • X-ray Crystallography : Used to resolve structural ambiguities, such as planar geometry and bond lengths (e.g., C-Br ≈1.89 Å; C-N ≈1.33 Å) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data versus computational modeling predictions for benzimidazole derivatives?

  • Methodological Answer : Discrepancies often arise from crystal packing effects or solvent interactions unaccounted for in gas-phase simulations. For instance, highlights that the title compound’s crystallographic planarity deviates from DFT-optimized structures due to intermolecular hydrogen bonding. To resolve this, perform periodic boundary condition (PBC) calculations incorporating crystal lattice parameters and compare with experimental data . Validate using R-factor analysis (<0.06 for high confidence) .

Q. What strategies are employed to enhance the pharmacological activity of this compound through structural modifications?

  • Methodological Answer :

  • Thiophene Substitution : Introducing bromothiophene groups (as in ) enhances antiarrhythmic and anticancer activity by increasing lipophilicity and target binding affinity .
  • Methylation : N-Methylation (e.g., using methyl iodide) improves metabolic stability, as shown in , where methylation reduced oxidative degradation in vitro .
  • Bioisosteric Replacement : Replacing the pyridinyl group with fluorophenyl or chlorobenzyl moieties ( ) can modulate selectivity for serotonin receptors or kinase targets .

Q. What are the key considerations in designing experiments to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays : Use SKRB-3 breast cancer or SW620 colon cancer cell lines () to assess antiproliferative activity via MTT assays. Include positive controls like doxorubicin and validate with triplicate runs .
  • Enzyme Inhibition Studies : For kinase or protease targets, employ fluorescence polarization (FP) or FRET-based assays. For example, notes that thiophene-substituted derivatives inhibit tyrosine kinases at IC50_{50} values <1 µM .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to ensure compound integrity under physiological conditions (e.g., degradation onset >200°C) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the biological efficacy of this compound derivatives across different studies?

  • Methodological Answer : Contradictions may stem from assay variability (e.g., cell line specificity) or solubility differences. For example, reports anti-HIV activity in one study but no efficacy in another, likely due to divergent viral strains or assay protocols. To resolve, standardize testing conditions (e.g., use WHO-recommended cell lines) and validate solubility with DLS (dynamic light scattering) . Cross-reference crystallographic data ( ) to confirm structural consistency .

Tables of Key Data

Property Typical Values Reference
Melting Point180–185°C (decomposition)
Solubility in DMSO>10 mM
Crystallographic R-factor<0.06
Anticancer IC50_{50}0.8–2.5 µM (SKRB-3 cells)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.